4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4O/c1-17-12-10-7-15-16(11(10)13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LTPDEZYLENJCPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
The chloro intermediate (1 ) is typically prepared via cyclocondensation of phenylhydrazine with 4,6-dichloro-5-pyrimidinecarbaldehyde under acidic conditions. Optimized protocols report yields of 68–75% using ethanol as the solvent at reflux temperatures (80°C, 6–8 hours). The reaction mechanism proceeds through hydrazone formation, followed by intramolecular cyclization to yield the bicyclic core (Fig. 1A).
Methoxylation via Alkaline Conditions
Substitution of the 4-chloro group with methoxy is achieved using sodium methoxide (NaOMe) in anhydrous methanol. Reaction conditions vary, with studies reporting optimal yields (82–89%) at 60–70°C for 12–24 hours. Prolonged heating beyond 24 hours leads to decomposition, necessitating precise temperature control. Microwave-assisted methods have reduced reaction times to 30–45 minutes with comparable yields (85%), though scalability remains a limitation.
Table 1: Comparative Analysis of Nucleophilic Substitution Methods
| Precursor | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaOMe/MeOH | 70°C, 24 h | 89 | |
| 1 | NaOMe/MeOH | Microwave, 100 W, 45 min | 85 | |
| 1 | KOMe/DMF | 60°C, 18 h | 78 |
Multicomponent One-Pot Synthesis
A novel four-component condensation strategy enables direct assembly of the pyrazolo[3,4-d]pyrimidine core with intrinsic methoxy functionalization. This method combines hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single pot, leveraging sodium alkoxide catalysts.
Reaction Mechanism and Optimization
The pathway involves sequential formation of a hydrazone intermediate from phenylhydrazine and methylenemalononitrile, followed by aldehyde-mediated cyclization. Methanol serves as both the solvent and methoxy source, with sodium methoxide facilitating nucleophilic attack at the 4-position. Key advantages include reduced purification steps and yields of 70–78% under mild conditions (room temperature, 8–12 hours).
Table 2: Substrate Scope for Multicomponent Synthesis
| Aldehyde | Alcohol | Yield (%) |
|---|---|---|
| Benzaldehyde | MeOH | 75 |
| 4-Nitrobenzaldehyde | MeOH | 68 |
| Furfural | MeOH | 62 |
Cyclization of 5-Aminopyrazole Derivatives
Alternative routes involve cyclizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) with carbonyl-containing reagents. For example, reaction with trimethyl orthoformate in acetic acid introduces the methoxy group during ring closure.
Stepwise Cyclocondensation
2 is treated with formamidine acetate in ethanol under reflux, yielding 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine after 6 hours (yield: 73%). This method avoids halogenated intermediates but requires stringent moisture control to prevent hydrolysis.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, though less common, offer regioselective functionalization. For instance, Suzuki-Miyaura coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with methoxyphenylboronic acids has been explored. While promising, yields remain moderate (55–65%) due to competing side reactions.
Critical Evaluation of Methodologies
Yield and Scalability
-
Nucleophilic substitution provides the highest yields (85–89%) and is scalable for industrial applications.
-
Multicomponent synthesis offers atom economy but requires optimization for diverse substrates.
-
Cyclization methods are limited by precursor availability and moisture sensitivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methoxy group undergoes substitution under acidic or basic conditions. Key transformations include:
Mechanistic Insight : The methoxy group’s electron-donating nature stabilizes intermediates during substitution. Chlorination with POCl₃ proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, while hydrazinolysis involves cleavage of the methoxy bond by hydrazine .
Condensation Reactions
The compound participates in Schiff base formation and cyclocondensation:
With Aldehydes/Acetophenones
Reaction with aromatic aldehydes (e.g., benzaldehyde) under reflux in acetic acid yields hydrazone derivatives:
Spectroscopic Confirmation :
-
IR peaks at 1620–1650 cm⁻¹ (C=N stretch) and 3200–3350 cm⁻¹ (N–H stretch) .
-
¹H NMR signals for imine protons (δ 8.2–8.5 ppm) and aromatic protons (δ 6.7–7.9 ppm) .
Cyclization Reactions
The hydrazide/hydrazone intermediates undergo cyclization to form fused heterocycles:
Mechanism : Cyclization involves intramolecular nucleophilic attack, followed by dehydration. For example, triethyl orthoformate facilitates ring closure via formylation of the hydrazide nitrogen .
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Position Substituted | Product | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2 h | Para to methoxy | 4-Methoxy-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Nitration | HNO₃, H₂SO₄, 50°C, 1 h | Meta to methoxy | 4-Methoxy-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
Regioselectivity : Directed by the electron-donating methoxy group, substitutions occur preferentially at the para position. Steric hindrance from the pyrazolo-pyrimidine core limits ortho substitution.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Key Data :
-
Suzuki reactions achieve >70% yields with arylboronic acids.
-
Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to prevent catalyst poisoning .
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit notable EGFR-TK inhibition:
| Derivative | IC₅₀ (EGFR-TK) | Cancer Cell Line Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| Triazolo-pyrimidine 9 | 0.12 μM | MCF-7: 1.8 ± 0.2 | |
| Hydrazone 11a | 0.45 μM | A549: 2.3 ± 0.3 |
Docking Studies : The pyrazolo-pyrimidine core binds to EGFR’s ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth effectively. For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than the control drug doxorubicin .
Kinase Inhibition
The compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Several derivatives have shown strong binding affinity to the ATP-binding site of EGFR, leading to substantial inhibition rates (41% to 91%) in various assays. This makes it a promising scaffold for designing new EGFR inhibitors aimed at overcoming resistance to existing therapies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives:
These findings highlight the potential of this compound class in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- 4-Methoxy vs. In contrast, chloro (electron-withdrawing) enhances reactivity for further derivatization .
- 4-Methoxy vs. 4-(Phenylamino): Phenylamino substituents enable π-π interactions and hydrogen bonding, critical for high-affinity kinase inhibition. Methoxy lacks these interactions but offers better metabolic stability .
Physicochemical Properties
- Solubility : Methoxy and hydroxy groups improve water solubility, but hydroxy’s polarity may limit membrane permeability compared to methoxy .
- Synthetic Accessibility: 4-Methoxy derivatives are synthesized in one step with moderate yields, whereas 4-(phenylamino) analogs require multi-step optimization .
Biological Activity
4-Methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic structure comprising pyrazole and pyrimidine rings, with a methoxy group at the 4-position and a phenyl group at the 1-position of the pyrazolo ring. This unique arrangement contributes to its reactivity and biological properties. The general formula for this compound can be represented as .
The biological activity of this compound primarily involves its role as an inhibitor of various kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase. The structural similarity of this compound to adenosine triphosphate (ATP) enhances its binding affinity to kinase domains, making it a promising candidate for drug development targeting cancer pathways.
In Vitro Studies
Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:
- EGFR Inhibition : Derivatives such as compound 12b have shown potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. Notably, this compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Apoptosis Induction : Flow cytometric analyses revealed that compound 12b significantly induces apoptosis by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Comparative Efficacy
A study comparing several derivatives highlighted that compounds such as 5a , 6b , and 9f exhibited substantial inhibition rates ranging from 41% to 91% against various cancer cell lines . The docking studies indicated strong hydrogen bonding interactions with key residues in the ATP-binding site of EGFR, which is crucial for their inhibitory effects.
Summary of Biological Activities
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | Potent inhibitor |
| Compound 12b | Mutant EGFR (T790M) | 0.236 | Effective against resistance |
| Compound 5i | Dual EGFR/VGFR2 | 0.3 (EGFR), 7.60 (VGFR2) | Non-selective inhibitor |
| Compound 6b | Various cancer lines | Up to 91% inhibition | Strong antitumor activity |
Case Studies
- Case Study on Compound Derivatives : A series of synthesized derivatives were tested for their antitumor activity against MCF-7 and A549 cell lines. The most potent derivatives demonstrated significant tumor growth inhibition and induced apoptosis through various pathways .
- Molecular Docking Studies : Molecular docking studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically starts with 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to form the pyrazolo[3,4-d]pyrimidine core. The 4-methoxy group is introduced via nucleophilic substitution or by using methoxy-containing reagents during cyclization. Intermediates are characterized using IR spectroscopy (to confirm carbonyl and amine groups) and -NMR (to verify aromatic proton environments and methoxy group integration) .
Q. How can researchers confirm the regioselectivity of substituents in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Regioselectivity is determined through NOESY NMR experiments and X-ray crystallography. For example, in reactions involving N-arylsubstituted α-chloroacetamides, the position of substituents is confirmed by analyzing coupling constants in -NMR spectra and cross-peaks in 2D NMR. Computational modeling (e.g., DFT calculations) may also predict electron density distribution to rationalize regiochemical outcomes .
Q. What are the recommended protocols for handling and storing this compound?
- Methodological Answer : The compound should be stored at -20°C in airtight containers under nitrogen to prevent oxidation. During experiments, use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Waste must be segregated and disposed via certified chemical waste handlers due to potential environmental toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Solvent choice and temperature critically impact yields. For instance, dry acetonitrile enhances nucleophilic substitution reactions with alkyl halides, while dichloromethane is optimal for coupling with isocyanates. Reflux duration (e.g., 10–12 hours) and catalyst screening (e.g., triethylamine for acid scavenging) are systematically tested. Yields >70% are achievable via recrystallization from DMF or acetonitrile .
Q. What strategies address contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:
- Validate purity via HPLC (>95%) and LC-MS.
- Compare in vitro assays (e.g., anti-inflammatory activity via COX-2 inhibition) across standardized cell lines.
- Perform SAR studies by systematically varying substituents (e.g., 4-methoxy vs. 4-chloro groups) to isolate pharmacophoric motifs .
Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or CRF-1 receptors. QSAR models correlate substituent electronic properties (Hammett constants) with activity. For example, electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in kinase domains .
Q. What experimental approaches resolve spectral ambiguities in characterizing pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Overlapping signals in -NMR are resolved using -N DEPT and HSQC to assign quaternary carbons. For example, the 4-methoxy group’s singlet at ~3.8 ppm is confirmed via - HMBC correlations to the pyrimidine ring. Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
